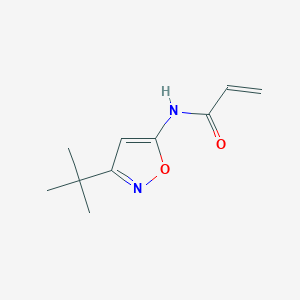
N-(3-tert-butyl-1,2-oxazol-5-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-tert-butyl-1,2-oxazol-5-yl)prop-2-enamide, also known as TBOA, is a compound that is commonly used in scientific research for its ability to inhibit excitatory amino acid transporters (EAATs). EAATs are responsible for removing excess glutamate from the synaptic cleft, and their inhibition can lead to an increase in glutamate concentration, which can have a range of physiological effects.
Mécanisme D'action
N-(3-tert-butyl-1,2-oxazol-5-yl)prop-2-enamide works by inhibiting the activity of EAATs, which are responsible for removing excess glutamate from the synaptic cleft. This leads to an increase in glutamate concentration, which can have a range of physiological effects, including the activation of NMDA receptors and the induction of long-term potentiation (LTP).
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-tert-butyl-1,2-oxazol-5-yl)prop-2-enamide are primarily related to its ability to increase glutamate concentration in the synaptic cleft. This can lead to the activation of various signaling pathways and the induction of LTP, which is thought to be involved in learning and memory. N-(3-tert-butyl-1,2-oxazol-5-yl)prop-2-enamide has also been shown to have effects on the cardiovascular system, including the regulation of blood pressure and heart rate.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3-tert-butyl-1,2-oxazol-5-yl)prop-2-enamide in lab experiments is its ability to selectively inhibit EAATs, which allows researchers to study the specific effects of glutamate on various physiological processes. However, N-(3-tert-butyl-1,2-oxazol-5-yl)prop-2-enamide has limitations in terms of its specificity and potency, and its effects can be influenced by a range of factors, including the concentration of glutamate in the synaptic cleft and the presence of other neurotransmitters.
Orientations Futures
There are many potential future directions for research involving N-(3-tert-butyl-1,2-oxazol-5-yl)prop-2-enamide, including the development of more potent and selective EAAT inhibitors, the investigation of the role of EAATs in various diseases, and the exploration of the potential therapeutic effects of EAAT inhibitors in the treatment of neurological and cardiovascular disorders. Additionally, further studies are needed to fully understand the mechanisms underlying the effects of N-(3-tert-butyl-1,2-oxazol-5-yl)prop-2-enamide and other EAAT inhibitors on various physiological processes.
Méthodes De Synthèse
N-(3-tert-butyl-1,2-oxazol-5-yl)prop-2-enamide can be synthesized using a variety of methods, including the reaction of tert-butylamine with ethyl oxalyl chloride to form tert-butyl oxalyl chloride, which can then be reacted with 5-amino-3-tert-butyl-1,2-oxazole to form N-(3-tert-butyl-1,2-oxazol-5-yl)prop-2-enamide. Other methods involve the use of different starting materials and reaction conditions.
Applications De Recherche Scientifique
N-(3-tert-butyl-1,2-oxazol-5-yl)prop-2-enamide is commonly used in scientific research to study the role of EAATs in various physiological processes, including synaptic plasticity, learning and memory, and neurodegenerative diseases. It has also been used to study the effects of glutamate on the cardiovascular system and to investigate the potential therapeutic effects of EAAT inhibitors in the treatment of various diseases.
Propriétés
IUPAC Name |
N-(3-tert-butyl-1,2-oxazol-5-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-5-8(13)11-9-6-7(12-14-9)10(2,3)4/h5-6H,1H2,2-4H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXHBNPKDITVHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=C1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-tert-butyl-1,2-oxazol-5-yl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



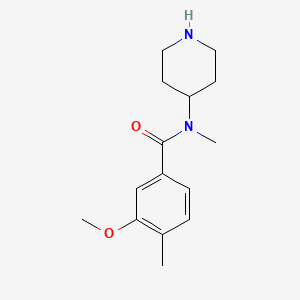
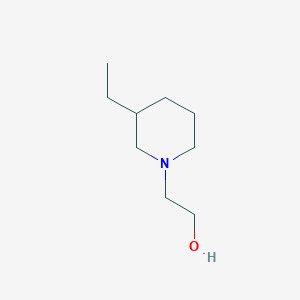
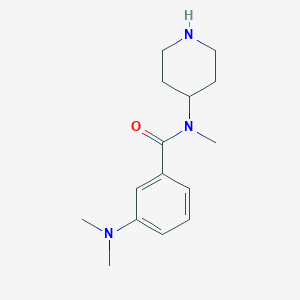

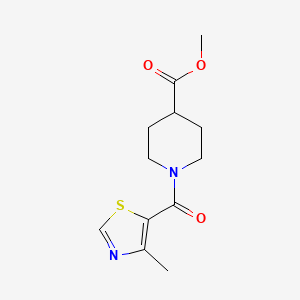
![N-[(4S)-4-methoxypyrrolidin-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B7556715.png)

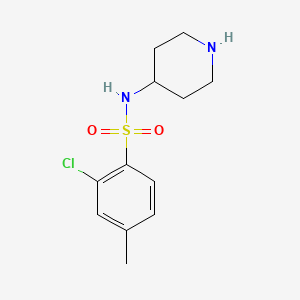
![3-[(Oxan-4-ylamino)methyl]benzonitrile](/img/structure/B7556740.png)

![1-[2-Aminoethylsulfamoyl(methyl)amino]butane](/img/structure/B7556757.png)
